5-Amino-3-(6-methoxy-2-pyridyl)isoxazole
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Overview
Description
5-Amino-3-(6-methoxy-2-pyridyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole typically involves a (3 + 2) cycloaddition reaction. This reaction occurs between an alkyne, which acts as a dipolarophile, and a nitrile oxide, which serves as the dipole . The reaction can proceed via a concerted mechanism or through a step-by-step mechanism involving diradical intermediates .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(6-methoxy-2-pyridyl)isoxazole can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.
Reduction: Reduction reactions involving the isoxazole ring can lead to the formation of different derivatives.
Substitution: Substitution reactions at the amino or methoxy groups can yield a variety of functionalized isoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include CuCl and other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include substituted isoxazoles, which can exhibit diverse biological activities .
Scientific Research Applications
5-Amino-3-(6-methoxy-2-pyridyl)isoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Parecoxib: A COX2 inhibitor with an isoxazole moiety.
Leflunomide: An immunosuppressant with an isoxazole nucleus.
Uniqueness
5-Amino-3-(6-methoxy-2-pyridyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-(6-methoxypyridin-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9N3O2/c1-13-9-4-2-3-6(11-9)7-5-8(10)14-12-7/h2-5H,10H2,1H3 |
InChI Key |
QWEDXCBFPYYXTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2=NOC(=C2)N |
Origin of Product |
United States |
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